Carvedilol is a multifaceted pharmaceutical agent that has garnered attention for its efficacy in treating various cardiovascular conditions such as hypertension, angina, and heart failure. Beyond its primary role as a beta-blocker, carvedilol exhibits a unique profile, including alpha1-adrenergic blockade and potent antioxidant properties, which contribute to its therapeutic benefits. Recent studies have expanded the potential applications of carvedilol, exploring its role in preventing lung toxicity and carcinogenesis, as well as its molecular mechanisms in protecting cardiac function123.
In the context of heart failure, carvedilol's dual blockade of beta and alpha1-adrenergic receptors, along with its antioxidant capabilities, contribute to its therapeutic efficacy. By reducing cardiac workload and preventing cardiac remodeling, as well as protecting against oxidative stress and apoptosis, carvedilol improves cardiac function and patient outcomes23.
A novel application of carvedilol has been identified in the prevention of lung toxicity and carcinogenesis. The drug has been shown to block the malignant transformation of human bronchial epithelial cells induced by benzo(a)pyrene, a known environmental carcinogen. Carvedilol inhibits the activation of oncogenic signaling pathways such as ELK-1, NF-κB, and AhR, which are involved in both inflammation and carcinogenesis in the lung. In mouse models, carvedilol effectively reduced acute lung toxicity and inflammation, as well as tumor multiplicity and volume in chronic lung cancer development induced by benzo(a)pyrene1.
Carvedilol's antioxidant properties extend beyond cardiovascular protection. It effectively blocks oxidative stress-mediated downregulation of genes, such as the SERCA2 gene, which is essential for maintaining cardiac function. The drug's ability to modify transcription factor binding, particularly Sp1, under oxidative stress conditions, underscores its potential in gene transcription modulation, which could have implications for various diseases characterized by oxidative damage3.
4'-Benzyloxy Carvedilol is a chiral derivative of Carvedilol, distinguished by the presence of a benzyloxy group at the 4' position of its phenyl ring. This modification enhances its pharmacological properties and receptor interactions, making it a subject of interest in medicinal chemistry and pharmacology. Carvedilol itself is a well-known non-selective beta-adrenergic antagonist used primarily for treating conditions such as hypertension and heart failure. The introduction of the benzyloxy group aims to investigate its effects on the drug's efficacy and receptor selectivity .
The synthesis of 4'-Benzyloxy Carvedilol typically involves the introduction of a benzyloxy group onto the phenyl ring of Carvedilol. A common synthetic route includes the reaction of Carvedilol with benzyl chloride in the presence of a base such as potassium carbonate, utilizing dimethyl sulfoxide as a solvent. The reaction conditions are carefully controlled to ensure selective substitution at the 4' position.
The molecular formula for 4'-Benzyloxy Carvedilol is . Its structure features a carbazole moiety linked to a phenolic ether, with the benzyloxy group enhancing lipophilicity and receptor binding characteristics.
4'-Benzyloxy Carvedilol can undergo several chemical reactions:
4'-Benzyloxy Carvedilol operates through mechanisms similar to its parent compound, Carvedilol. It acts primarily as an inverse agonist at beta-adrenergic receptors (β1 and β2) while blocking alpha-adrenergic receptors (α1). This dual action contributes to its therapeutic effects in managing cardiovascular conditions.
Pharmacokinetic studies indicate that 4'-Benzyloxy Carvedilol exhibits favorable absorption characteristics and metabolic pathways similar to those observed with Carvedilol, involving cytochrome P450 enzymes such as CYP2D6 and CYP3A4 for metabolism .
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .
4'-Benzyloxy Carvedilol holds promise in various scientific applications:
4'-Benzyloxy Carvedilol is a chemically modified derivative of the cardiovascular drug carvedilol. Its molecular formula is C₃₁H₃₂N₂O₅, with a molecular weight of 512.60 g/mol [4] [9]. The compound is synthesized by introducing a benzyloxy group (–OCH₂C₆H₅) at the para-position of the phenoxy ring in carvedilol’s structure. This modification distinguishes it from the parent compound (C₂₄H₂₆N₂O₄, MW 406.47 g/mol) and influences its physicochemical behavior [3] [9].
The IUPAC name is:1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxy-4-(phenylmethoxy)phenoxy)ethylamino]propan-2-ol [4] [9]. Key structural features include:
Table 1: Structural Identifiers of 4'-Benzyloxy Carvedilol
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₂N₂O₅ |
Molecular Weight | 512.60 g/mol |
Canonical SMILES | COc₁cc(OCc₂ccccc₂)ccc₁OCCNCC(O)COc₃cccc₄[nH]c₅ccccc₅c₃₄ |
InChI Key | WFGLUJVTGHMGCX-UHFFFAOYSA-N |
Carvedilol contains one chiral center at the propanolamine side chain, producing two enantiomers: R(+)- and S(−)-carvedilol [2] . Similarly, 4'-Benzyloxy Carvedilol retains this chiral center, making enantiomeric differentiation essential for pharmacological evaluation. The S(−)-enantiomer of carvedilol exhibits potent β-adrenoceptor antagonism, while both enantiomers show α₁-blocking activity [2] .
Analytical techniques for stereochemical characterization include:
Solubility
4'-Benzyloxy Carvedilol is practically insoluble in water, consistent with the hydrophobic nature of carvedilol derivatives. It exhibits solubility in organic solvents:
Melting Point and Thermal Behavior
The melting point is not explicitly reported in the available literature. However, carvedilol melts at 114.5°C and forms colorless crystals from ethyl acetate [8]. Analogous derivatives (e.g., carvedilol salts) exhibit melting points between 163–200°C, suggesting that 4'-Benzyloxy Carvedilol likely decomposes or melts above 150°C [5] [7]. Thermal stability can be assessed via thermogravimetric analysis (TGA), which typically shows mass loss steps corresponding to decomposition of the benzyloxy group above 250°C [5].
Polymorphism and Solid-State Forms
Carvedilol displays multiple polymorphs and salt forms to optimize solubility and stability [5]. While polymorphism data for 4'-Benzyloxy Carvedilol is limited, studies on carvedilol salts reveal:
Table 2: Physicochemical Properties of 4'-Benzyloxy Carvedilol
Property | Characteristics |
---|---|
Water Solubility | Practically insoluble |
Organic Solubility | Soluble in DMSO, methylene chloride; slightly soluble in methanol, acetonitrile |
log P (Predicted) | >4.0 (higher than carvedilol’s 3.8) |
Thermal Behavior | Likely decomposition >150°C; no explicit melting point reported |
Polymorphism | Undocumented; potential for multiple crystalline forms inferred from parent compound behavior |
Salt formation with pharmaceutically acceptable acids (e.g., oxalic, fumaric) could improve solubility. For example, carvedilol fumarate exhibits 1.78-fold higher solubility than carvedilol free base at pH 6.8 [5]. Accelerated stability studies (40°C/75% RH) confirm such salts retain crystallinity for ≥1 month, suggesting 4'-Benzyloxy Carvedilol salts may offer similar advantages [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0